molecular formula C17H21N3O B5423628 8-[2-(allyloxy)benzyl]-6,7,8,9-tetrahydro-5H-imidazo[1,5-a][1,4]diazepine

8-[2-(allyloxy)benzyl]-6,7,8,9-tetrahydro-5H-imidazo[1,5-a][1,4]diazepine

Cat. No.: B5423628
M. Wt: 283.37 g/mol
InChI Key: LEPZHQLEPJLYIW-UHFFFAOYSA-N
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Description

The compound is a derivative of the 1,4-diazepine class of compounds . 1,4-Diazepines are two nitrogen-containing seven-membered heterocyclic compounds associated with a wide range of biological activities .


Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds such as 5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine carboxylates have been synthesized using various methods . For instance, one method involves alkylation of Methyl pyrazole 3,5-dicarboxylate with 3-bromo-N-Boc propyl amine, followed by cyclization upon deprotection of the Boc protecting group .

Future Directions

While specific future directions for this compound were not found in the search results, research into similar compounds is ongoing, with a focus on developing efficient, convenient, and eco-friendly approaches to diverse functionalized benzoxepines .

Properties

IUPAC Name

8-[(2-prop-2-enoxyphenyl)methyl]-5,6,7,9-tetrahydroimidazo[1,5-a][1,4]diazepine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O/c1-2-10-21-17-7-4-3-6-15(17)12-19-8-5-9-20-14-18-11-16(20)13-19/h2-4,6-7,11,14H,1,5,8-10,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEPZHQLEPJLYIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC1=CC=CC=C1CN2CCCN3C=NC=C3C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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